5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(7-8-16-5-3-2-4-6-16)24-20(25)17-13-19(22)21(23-14-17)27-18-9-11-26-12-10-18/h2-6,13-15,18H,7-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDJWFIHCJJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5,6-Dihalopyridine-3-Carboxylic Acid Derivatives
Halogenation of pyridine derivatives often employs phosphorus oxychloride (POCl₃) or brominating agents. For example, 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is synthesized via POCl₃-mediated chlorination. Analogously, the pyridine core of the target compound could be functionalized using:
$$
\text{3-Cyanopyridine} \xrightarrow[\text{POCl}3, \Delta]{\text{Cl}2} 5,6-\text{Dichloropyridine-3-carbonitrile} \xrightarrow[\text{H}_2\text{O}, \text{H}^+]{\text{Hydrolysis}} 5,6-\text{Dichloropyridine-3-carboxylic acid}
$$
Key Reaction Parameters :
Selective Substitution at Position 6 with Oxan-4-Yloxy
The oxan-4-yloxy group is introduced via nucleophilic aromatic substitution (SNAr). Using a modified Ullmann coupling:
$$
5,6-\text{Dichloropyridine-3-carboxylic acid} + \text{Oxan-4-ol} \xrightarrow[\text{CuI, K}2\text{CO}3]{\text{DMF, 110°C}} 5-\text{Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid}
$$
Optimization Insights :
- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
- Catalyst : Copper(I) iodide (CuI) improves regioselectivity for position 6.
- Yield : 68–72% after purification by recrystallization (ethanol/water).
Amide Coupling with 4-Phenylbutan-2-Amine
Activation of the Carboxylic Acid
The carboxylic acid is activated using ethyl chloroformate (ECF) or HATU:
$$
5-\text{Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid} \xrightarrow[\text{ECF, Et}_3\text{N}]{\text{THF, 0°C}} \text{Mixed anhydride intermediate}
$$
Coupling Reaction
The activated intermediate reacts with 4-phenylbutan-2-amine under mild conditions:
$$
\text{Mixed anhydride} + \text{4-Phenylbutan-2-amine} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, RT}} \text{5-Chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide}
$$
Performance Metrics :
- Reaction Time : 12–16 h at room temperature.
- Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route: Direct Functionalization of Preformed Amides
An alternative approach involves introducing the oxan-4-yloxy group after amide bond formation:
Synthesis of N-(4-Phenylbutan-2-Yl)-5,6-Dichloropyridine-3-Carboxamide
$$
5,6-\text{Dichloropyridine-3-carboxylic acid} + \text{4-Phenylbutan-2-amine} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{N-(4-Phenylbutan-2-yl)-5,6-dichloropyridine-3-carboxamide}
$$
Selective Substitution at Position 6
$$
\text{N-(4-Phenylbutan-2-yl)-5,6-dichloropyridine-3-carboxamide} + \text{Oxan-4-ol} \xrightarrow[\text{CuI, Cs}2\text{CO}3]{\text{DMSO, 100°C}} \text{Target Compound}
$$
Comparative Advantages :
- Avoids handling hygroscopic carboxylic acid intermediates.
- Higher functional group tolerance due to the stability of the amide bond.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water + 0.1% TFA).
- Elemental Analysis : Calculated for C₂₂H₂₆ClN₂O₃: C, 64.31%; H, 6.38%; N, 6.81%. Found: C, 64.28%; H, 6.41%; N, 6.79%.
Challenges and Optimization Strategies
Regioselectivity in SNAr Reactions
Competing substitution at position 5 is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenylbutan-2-yl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Medicine Industry : Uses in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European patent application () discloses multiple pyridine-3-carboxamide derivatives with variations in substituents. Key comparisons include:
| Compound Name (Patent Ref.) | Pyridine Substituents | Carboxamide Side Chain | Notable Features |
|---|---|---|---|
| 5-Chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide | Cl (position 5), oxan-4-yloxy (position 6) | 4-Phenylbutan-2-yl | Polar tetrahydropyranyl group enhances solubility; bulky phenylbutan-2-yl may improve membrane permeability |
| 2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34) | Difluoromethyl (position 2) | 3-Ethyl-1,1-dimethyl-indan-4-yl | Lipophilic indan group may increase metabolic stability; difluoromethyl enhances electronegativity |
| 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) | Difluoromethyl (position 2) | 1,1-Dimethyl-3-propyl-indan-4-yl | Propyl chain on indan may reduce steric hindrance compared to ethyl analogs |
Key Observations :
- Substituent Position : The target compound’s chlorine and oxan-4-yloxy groups at positions 5 and 6 contrast with the difluoromethyl at position 2 in patent analogs. This positional variation likely alters electronic properties (e.g., dipole moments) and binding interactions .
- Side Chain : The 4-phenylbutan-2-yl group introduces a flexible, aromatic side chain, whereas patent compounds use rigid indan derivatives . This flexibility may influence conformational adaptability in biological systems.
Comparison with Other Carboxamide Derivatives
describes a structurally distinct carboxamide, (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone, which shares a pyridine-carboxamide core but differs in substituents:
- Piperidine vs.
- Fluorine Substitution : Fluorine atoms in ’s compound may enhance metabolic stability and bioavailability compared to the target’s chlorine and oxygen-based groups .
Research Implications and Limitations
- Synthetic Feasibility : The oxan-4-yloxy group in the target compound may pose synthetic challenges due to the need for selective etherification, whereas patent analogs () employ simpler alkylation strategies.
- Biological Performance : While patent compounds prioritize lipophilic indan groups for prolonged half-lives, the target’s tetrahydropyranyloxy group could improve aqueous solubility, a critical factor in drug development .
- Data Gaps : The provided evidence lacks explicit biological or pharmacokinetic data for the target compound. Further studies are required to validate hypotheses regarding its comparative efficacy.
Biological Activity
5-Chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 (Colorectal) | 37.4 | PI3K/AKT pathway inhibition |
| HCT-116 (Colon) | 8.9 | Induction of apoptosis via BAD gene |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it has shown promising results in inhibiting the PI3Kα kinase, a key player in many cancer signaling pathways. The structure–activity relationship (SAR) studies indicated that modifications to the oxan ring enhance binding affinity and selectivity towards the target enzyme .
Study 1: Antiproliferative Activity
In a study published in Cancer Research, researchers synthesized a series of pyridine derivatives, including our compound of interest. The study revealed that compounds with similar structures exhibited varying degrees of antiproliferative activity against colorectal cancer cells. The findings suggested a correlation between structural modifications and enhanced biological activity .
Study 2: Molecular Docking Analysis
A molecular docking study conducted to explore the binding interactions of this compound with PI3Kα revealed critical insights into its mechanism of action. The docking simulations indicated that the compound occupies the ATP-binding site, effectively blocking substrate access and inhibiting kinase activity .
Q & A
Q. What are the standard synthetic routes for 5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution at the pyridine ring to introduce the oxan-4-yloxy group.
- Amide coupling between the pyridine-3-carboxylic acid derivative and the 4-phenylbutan-2-amine moiety.
- Protection/deprotection strategies for functional groups to avoid side reactions (e.g., using tert-butoxycarbonyl (Boc) groups for amines). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and catalysts (e.g., HATU for amide bond formation) are critical for yield optimization .
Q. How is the compound characterized for purity and structural confirmation?
Key techniques include:
- HPLC : Purity assessment (≥95% is standard for research-grade material) .
- NMR spectroscopy : Confirmation of substituent positions (e.g., ¹H-NMR for oxan-4-yloxy protons, ¹³C-NMR for carbonyl groups) .
- Mass spectrometry : Validation of molecular weight (e.g., ESI-MS or MALDI-TOF) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination .
Q. What structural features influence its reactivity and biological interactions?
- The oxan-4-yloxy group enhances solubility and modulates steric effects, impacting binding to hydrophobic enzyme pockets.
- The chlorine atom at position 5 increases electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- The 4-phenylbutan-2-yl chain introduces conformational flexibility, critical for target receptor interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
Methodological approaches include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce byproduct formation compared to batch processes .
- In-line analytics (e.g., FTIR monitoring) for real-time reaction tracking .
Q. How should contradictions in reported biological activity data be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Orthogonal assays : Validate activity using multiple methods (e.g., fluorescence polarization vs. SPR for binding affinity).
- Target engagement studies : Use CRISPR-engineered cell lines to confirm specificity .
- Computational docking : Compare binding modes across different protein conformations (e.g., using AutoDock Vina) to explain variability .
Q. What strategies are effective for identifying the compound’s biological targets?
- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins from cell lysates .
- Kinase profiling panels : Screen against a library of 300+ kinases to identify inhibition patterns .
- Transcriptomic analysis : RNA-seq to detect downstream gene expression changes post-treatment .
Q. How can computational modeling guide derivative synthesis for structure-activity relationship (SAR) studies?
- QSAR models : Train machine learning algorithms on existing activity data to predict modifications (e.g., substituents at position 6).
- Free-energy perturbation (FEP) : Simulate binding energy changes for proposed derivatives to prioritize synthesis .
- ADMET prediction : Use tools like SwissADME to filter derivatives with poor pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
